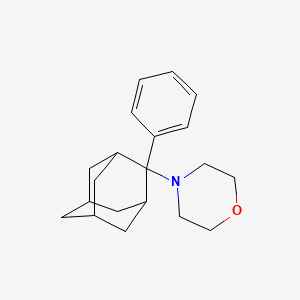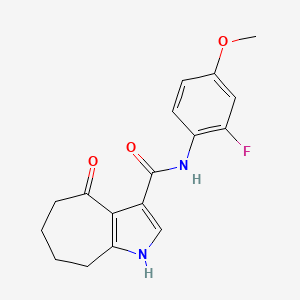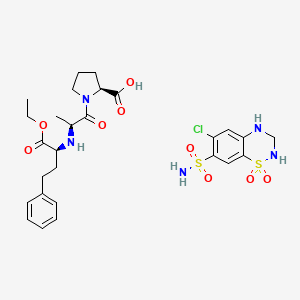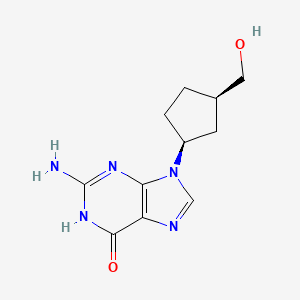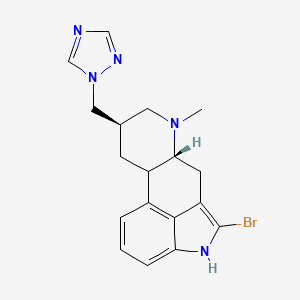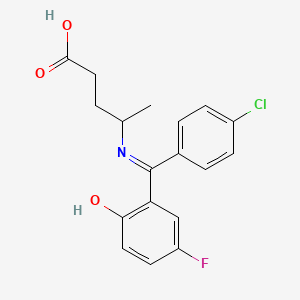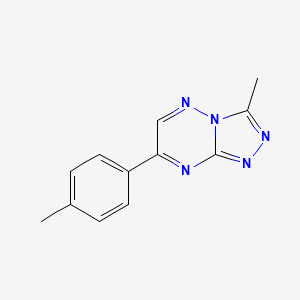
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolotriazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine typically involves cyclization reactions. One common method includes the reaction of 4-methylphenylhydrazine with 3-methyl-1,2,4-triazine-5(4H)-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired triazolotriazine compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine is unique due to its specific substitution pattern and the presence of both triazole and triazine rings. Similar compounds include:
1,2,4-Triazolo(4,3-b)(1,2,4)triazine: Lacks the methyl and phenyl substitutions, resulting in different chemical and biological properties.
3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine: Similar structure but without the 4-methylphenyl group, leading to variations in reactivity and applications.
7-Phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine: Contains a phenyl group but lacks the methyl substitution, affecting its chemical behavior and biological activity.
These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
86870-11-3 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-methyl-7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C12H11N5/c1-8-3-5-10(6-4-8)11-7-13-17-9(2)15-16-12(17)14-11/h3-7H,1-2H3 |
InChI Key |
OCLAHXLLZKCETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


